N-(12-Aminododecyl)deoxynojirimycin

Description

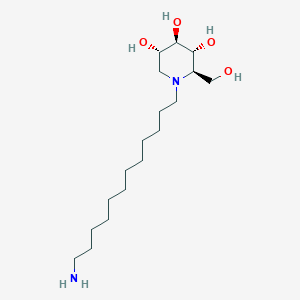

Structure

3D Structure

Properties

Molecular Formula |

C18H38N2O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15-,16+,17-,18-/m1/s1 |

InChI Key |

XUKDCKJRAWVROB-XMTFNYHQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCCCCCCCN)CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 12 Aminododecyl Deoxynojirimycin

Biosynthetic Pathways of 1-Deoxynojirimycin (B1663644)

1-Deoxynojirimycin (DNJ), the core structure of N-(12-Aminododecyl)deoxynojirimycin, is a naturally occurring iminosugar. nih.gov It is an analogue of glucose where the oxygen atom in the pyranose ring is substituted by a nitrogen atom. nih.gov This structural similarity allows it to act as a competitive inhibitor of α-glucosidases. nih.govnih.gov DNJ is produced by various plants, including mulberry, and several microorganisms. nih.govwikipedia.org

Microbial Biosynthesis Mechanisms (e.g., Streptomyces, Bacillus species)

Microorganisms, particularly species of Streptomyces and Bacillus, are significant producers of 1-deoxynojirimycin. nih.govwikipedia.orgnih.gov In Bacillus subtilis, the biosynthesis is initiated by a gene cluster known as TYB, which includes the genes gabT1 (an aminotransferase), yktc1 (a phosphatase), and gutB1 (an oxidoreductase). wikipedia.org Various Bacillus strains, such as Bacillus amyloliquefaciens and Bacillus subtilis, have been identified as high-yield producers of DNJ. nih.govresearchgate.net The production of DNJ in these bacteria can be influenced by culture conditions; for example, supplementation with sorbitol has been shown to increase DNJ yield by boosting the production of a key precursor. nih.gov

Streptomyces species, such as Streptomyces lavendulae and Streptomyces subrutilus, are also well-known producers of DNJ. nih.govrsc.org Studies have focused on optimizing culture conditions to enhance DNJ production from these microorganisms. koreascience.kr For instance, in Streptomyces sp. SID9135, lactose (B1674315) and soybean meal were identified as effective carbon and nitrogen sources, respectively, for maximizing DNJ output. koreascience.kr

Enzymatic Steps and Intermediates in DNJ Bioproduction

The biosynthesis of 1-deoxynojirimycin in both Bacillus and Streptomyces species initiates from D-glucose. nih.govwikipedia.org The pathway involves a series of enzymatic reactions, starting with the conversion of glucose to fructose-6-phosphate (B1210287) through glycolysis. nih.govwikipedia.org

The key steps in the biosynthetic pathway are as follows:

Amination and Dephosphorylation : Fructose-6-phosphate undergoes amination at the C2 position, catalyzed by an aminotransferase (GabT1), and subsequent dephosphorylation to yield 2-amino-2-deoxy-D-mannitol (ADM). wikipedia.org

Oxidation and Cyclization : The ADM intermediate is then oxidized at the C6 hydroxyl group by an oxidoreductase (GutB1). wikipedia.org This creates a 6-oxo intermediate that spontaneously cyclizes via a C2-N-C6 linkage to form nojirimycin. nih.govwikipedia.org

Epimerization and Dehydration/Reduction : Nojirimycin undergoes epimerization at the C2 position. wikipedia.org This is followed by dehydration (loss of the hydroxyl group at C1) and reduction of the resulting imine to form the final product, 1-deoxynojirimycin. nih.govwikipedia.org

Isotope-labeling studies have confirmed that the carbon skeleton of glucose undergoes a C2-N-C6 cyclization during DNJ synthesis in Streptomyces lavendulae. nih.gov

| Intermediate | Key Enzyme(s) | Transformation |

| Fructose-6-phosphate | gabT1 (aminotransferase) | Amination at C2 |

| 2-amino-2-deoxy-D-mannitol-6-phosphate | yktc1 (phosphatase) | Dephosphorylation |

| 2-amino-2-deoxy-D-mannitol (ADM) | gutB1 (oxidoreductase) | Oxidation at C6 and C2-N-C6 cyclization |

| Nojirimycin | Unknown | Dehydration and reduction |

| 1-Deoxynojirimycin (DNJ) | Final Product |

Chemical Synthesis Approaches for this compound

The chemical synthesis of N-substituted DNJ derivatives allows for the creation of novel compounds with potentially enhanced or new biological activities.

Strategies for Incorporating the Dodecylamine (B51217) Moiety

The dodecylamine side chain is typically introduced onto the 1-deoxynojirimycin scaffold through N-alkylation. A common and effective method for this transformation is reductive amination. nih.gov This process generally involves reacting the parent DNJ molecule with an aldehyde, in this case, a 12-carbon aldehyde, in the presence of a reducing agent like sodium cyanoborohydride. nih.gov

Another strategy involves a nucleophilic substitution reaction. mdpi.com In this approach, DNJ is reacted with a suitable dodecyl derivative containing a good leaving group, such as a bromide, in the presence of a base like potassium carbonate. mdpi.com Protecting groups are often employed to prevent unwanted side reactions on the hydroxyl groups of the DNJ core during these synthetic steps. nih.gov

Stereochemical Considerations in Synthesis

Maintaining the specific stereochemistry of the deoxynojirimycin core is critical, as the biological activity of iminosugars is highly dependent on their three-dimensional structure. The chiral centers at positions 2, 3, 4, and 5 of the piperidine (B6355638) ring must retain their specific configuration, which mimics that of D-glucose.

Design and Synthesis of N-Substituted Deoxynojirimycin Analogues for Research

The design and synthesis of N-substituted deoxynojirimycin analogues are driven by the quest for compounds with improved potency and selectivity as enzyme inhibitors. nih.govnih.gov The N-substituent provides a key point for chemical modification to explore structure-activity relationships (SAR). nih.govdntb.gov.ua

Chemical Modification Strategies for Side Chain Variation

The 12-aminododecyl side chain of this compound offers a versatile platform for chemical modification. Strategies for varying this side chain primarily focus on altering its length, introducing different functional groups, or a combination of both. These modifications are crucial for structure-activity relationship (SAR) studies, aiming to optimize the compound's properties for specific biological targets.

One common strategy involves the use of ω-aminoalkylating agents of varying lengths. For instance, instead of a 12-carbon linker, shorter or longer α,ω-diaminoalkanes can be employed to synthesize a homologous series of N-(ω-aminoalkyl)deoxynojirimycin derivatives. This allows for the investigation of the impact of the alkyl chain length on biological activity.

Furthermore, the terminal amino group of the side chain is a prime target for derivatization. It can be acylated, alkylated, or used as a handle to attach other molecules of interest, such as fluorescent probes, affinity labels, or pharmacophores, to create multifunctional DNJ derivatives. For example, the synthesis of N-alkylated DNJ derivatives with a terminal tertiary amine has been reported, showcasing the chemical tractability of the terminal amine for further functionalization. nih.gov

The introduction of unsaturation or heteroatoms within the alkyl chain is another modification strategy. For example, synthetic routes have been developed for DNJ derivatives with unsaturated or thiolated N-alkyl chains. rsc.org These modifications can influence the conformational flexibility and polarity of the side chain, which in turn can affect the binding affinity of the molecule to its target enzymes.

Synthesis of N-alkylated and other N-functionalized DNJ derivatives

The synthesis of this compound and related N-functionalized DNJ derivatives typically involves two primary strategies: direct N-alkylation of the 1-deoxynojirimycin core or reductive amination with a suitable aldehyde.

Direct N-Alkylation:

This method involves the reaction of 1-deoxynojirimycin with a bifunctional alkylating agent, such as a 12-carbon chain carrying a leaving group (e.g., bromide, iodide, or tosylate) at one end and a protected amine at the other. A common precursor for this would be an N-protected 12-amino-1-bromo-dodecane. The amino group is typically protected with a group like tert-butoxycarbonyl (Boc) to prevent self-reaction and to ensure selective N-alkylation of the DNJ nitrogen. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate. nih.gov Subsequent deprotection of the terminal amine yields the desired this compound.

Reductive Amination:

An alternative and widely used method is the reductive amination of 1-deoxynojirimycin with an appropriate aldehyde. rsc.org For the synthesis of this compound, this would involve the reaction of DNJ with 12-oxododecanal, where the terminal amino group is again protected. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation (e.g., H₂/Pd-C). rsc.org This method is often favored due to its mild reaction conditions and high yields.

The following table summarizes representative synthetic approaches for N-alkylated DNJ derivatives, which are applicable to the synthesis of this compound.

| Method | Reactants | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Direct N-Alkylation | 1-Deoxynojirimycin, N-Boc-12-bromo-1-aminododecane | K₂CO₃, DMF, 80°C | 70-85% | nih.gov |

| Reductive Amination | 1-Deoxynojirimycin, N-Boc-12-aminododecanal | NaBH₃CN, Methanol | 65-90% | rsc.org |

| Catalytic Hydrogenation | 1-Deoxynojirimycin, N-Boc-12-aminododecanal | H₂, 10% Pd/C, Ethanol | High | rsc.org |

The resulting N-functionalized DNJ derivatives are then purified, typically by column chromatography, and their structures are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table provides an example of the characterization data for a generic N-alkylated DNJ derivative.

| Compound | Molecular Formula | Mass (ESI-MS) [M+H]⁺ | Key ¹H NMR Signals (in D₂O) |

|---|---|---|---|

| This compound | C₁₈H₃₈N₂O₄ | 347.29 | δ 3.0-3.5 (m, piperidine ring protons), δ 2.9 (t, -CH₂-N-), δ 1.2-1.6 (m, -(CH₂)₁₀-) |

These synthetic strategies provide a robust toolbox for the generation of this compound and a wide array of its derivatives, enabling detailed investigations into their biological functions.

Biological Activities and Pre Clinical Efficacy Studies

Enzymatic Activity Modulation in Cellular and A-cellular Systems

Modulation of Enzyme Activity in in vitro Cell Culture Models

N-(12-Aminododecyl)deoxynojirimycin belongs to a class of compounds known as imino sugars, which are analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom. These compounds have the potential to inhibit glycosidases and glucosyltransferases. Specifically, N-alkylated derivatives of deoxynojirimycin (DNJ) have been shown to be effective inhibitors of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids. nih.gov

In studies using HL-60 cells, N-butyl and N-hexyl derivatives of deoxynojirimycin were identified as novel inhibitors of the glucosyltransferase-catalyzed biosynthesis of glucosylceramide. nih.gov This inhibition leads to a reduction in the synthesis of all glycosphingolipids derived from glucosylceramide. nih.gov For instance, N-butyldeoxynojirimycin (NB-DNJ) has been demonstrated to prevent the accumulation of glucosylceramide in an in vitro model of Gaucher's disease. nih.gov

The galactose analogue, N-butyldeoxygalactonojirimycin (NB-DGJ), also acts as a potent inhibitor of glycolipid biosynthesis. nih.gov Unlike NB-DNJ, NB-DGJ does not affect the processing of N-linked oligosaccharides or the activity of the lysosomal enzyme glucocerebrosidase. nih.gov The inhibitory effect on glycolipid biosynthesis is dependent on the length of the N-alkyl chain, with N-butyl and N-hexyl derivatives showing maximal inhibition. nih.gov

Effects on Enzyme Expression and Protein Levels in Experimental Systems

Research has shown that derivatives of deoxynojirimycin can influence enzyme activity and related protein levels. For example, 1-Deoxynojirimycin (B1663644) (DNJ) is a potent inhibitor of α-glucosidase. nih.gov In a study evaluating the anti-hyperglycemic effect of DNJ from a microorganism source, an oral sucrose (B13894) tolerance test showed that it significantly suppressed the elevation of blood glucose, indicating DNJ as the primary active compound. nih.gov

Furthermore, in human umbilical vein endothelial cells (HUVECs) cultured in high glucose, DNJ treatment was found to stimulate the expression of the anti-oxidative response regulator, Nuclear factor (erythroid-derived 2)-like 2 (NRF2), by approximately 50%. mdpi.com It also upregulated the expression of 8-oxoguanine DNA glycosylase (OGG1), a downstream target of NRF2, by over 15% to mitigate oxidative DNA damage. mdpi.com This effect was mediated through the activation of AKT phosphorylation. mdpi.com

Intervention in Lysosomal Storage Disorder Models (Non-Human)

Impact on Glycosphingolipid Accumulation in Cellular and Animal Models (e.g., Gaucher, Tay-Sachs, Sandhoff, Niemann-Pick type C)

The inhibition of glycosphingolipid (GSL) biosynthesis by compounds like this compound offers a therapeutic strategy known as substrate reduction therapy (SRT) for lysosomal storage disorders characterized by GSL accumulation.

Gaucher Disease: In an in vitro model of Gaucher's disease, N-butyldeoxynojirimycin was shown to prevent the lysosomal storage of glycolipids. nih.gov Similarly, N-butyldeoxygalactonojirimycin was as effective as NB-DNJ in preventing glycolipid accumulation in this model. nih.gov

Tay-Sachs and Sandhoff Diseases: Tay-Sachs and Sandhoff diseases are characterized by the accumulation of GM2 ganglioside due to deficient β-hexosaminidase A activity. nih.gov In a neonatal Sandhoff disease mouse model (Hexb-/-), treatment with N-butyldeoxygalactonojirimycin (NB-DGJ) significantly reduced the total brain ganglioside and GM2 content. nih.gov However, it did not reduce the levels of asialo-GM2 (GA2). nih.gov Animal models, such as feline models of Sandhoff disease and ovine models of Tay-Sachs disease, have been crucial in studying the accumulation of GM2 and GA2 gangliosides. nih.gov A mouse model of Tay-Sachs disease (Hexa-/-Neu3-/-) also exhibits significant accumulation of GM2 ganglioside, leading to skeletal abnormalities. nih.gov

Niemann-Pick Type C (NPC) Disease: NPC is characterized by the accumulation of cholesterol and GSLs. nih.govlongdom.org Treatment of murine and feline NPC models with N-butyldeoxynojirimycin (NB-DNJ), an inhibitor of glucosylceramide synthase, resulted in delayed onset of neurological symptoms and reduced ganglioside accumulation. nih.gov In NPC1-null Chinese hamster ovary (CHO) cells and other cell culture models of NPC, inhibition of GSL synthesis with N-butyldeoxygalactonojirimycin led to a significant decrease in GSL levels, although cholesterol levels were only slightly reduced. nih.gov

Interactive Table: Impact of Deoxynojirimycin Derivatives on Glycosphingolipid Accumulation in Lysosomal Storage Disorder Models

| Compound | Disease Model | Affected Glycosphingolipid(s) | Outcome |

| N-butyldeoxynojirimycin (NB-DNJ) | In vitro Gaucher's disease model | Glucosylceramide | Prevention of lysosomal glycolipid storage nih.gov |

| N-butyldeoxygalactonojirimycin (NB-DGJ) | In vitro Gaucher's disease model | Glycolipids | Prevention of glycolipid storage nih.gov |

| N-butyldeoxygalactonojirimycin (NB-DGJ) | Neonatal Sandhoff disease mice (Hexb-/-) | Total brain gangliosides, GM2 | Significant reduction nih.gov |

| N-butyldeoxynojirimycin (NB-DNJ) | Murine and feline Niemann-Pick type C (NPC) models | Gangliosides | Reduced accumulation nih.gov |

| N-butyldeoxygalactonojirimycin | Niemann-Pick type C (NPC) cell models | Glycosphingolipids (GSLs) | Marked decrease nih.gov |

Alteration of Lysosomal Dysfunction Markers in Pre-clinical Models

In Niemann-Pick type C (NPC) disease models, the accumulation of GSLs is associated with disruptions in endosomal transport. nih.gov Inhibition of GSL synthesis has been shown to reverse several markers of lysosomal dysfunction. For instance, altered trafficking of BODIPY lactosylceramide, decreased endocytic uptake, and mistargeting of annexin (B1180172) 2, all of which are characteristic of NPC, were reversed by inhibiting GSL synthesis. nih.gov This suggests that the accumulation of GSLs contributes to the deficit in endocytic trafficking observed in NPC disease. nih.gov

Furthermore, studies on NPC cell culture models have revealed an increased endolysosomal pH. longdom.org Inhibiting the non-lysosomal glucocerebrosidase (GBA2) was found to decrease endolysosomal pH in normal cells and reverse the increased pH in NPC fibroblasts, restoring disrupted BODIPY-LacCer trafficking. longdom.org

Anti-Pathogen Research

While the primary focus of research on this compound and its analogues has been on lysosomal storage disorders and metabolic diseases, the parent compound, 1-deoxynojirimycin (DNJ), has also been investigated for its antiviral properties. mdpi.com Specifically, DNJ has been reported to have anti-HIV activity. researchgate.net

Anti-Proliferative and Cell Cycle Modulatory Effects in Cancer Models

Research into the parent compound, 1-deoxynojirimycin (1-DNJ), has revealed significant anti-cancer properties in preclinical models. These findings provide a foundational understanding of the potential activities of its N-alkylated derivatives.

Studies using the parent compound 1-DNJ have demonstrated selective cytotoxicity against cancer cells. In tests involving a gastric adenocarcinoma cell line (ACP02) and a glioblastoma cell line (A172), 1-DNJ was shown to reduce cell viability in a dose-dependent manner. nih.gov Notably, it exhibited lower cytotoxicity towards a non-neoplastic fibroblast cell line (MRC5), indicating a degree of selectivity for cancer cells. nih.gov The antiproliferative effects align with findings for other natural product-derived iminosugars. nih.gov

Table 1: Cytotoxicity of 1-Deoxynojirimycin (1-DNJ) in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Effect |

|---|---|---|---|

| ACP02 | Gastric Adenocarcinoma | 9.6 mM (IC25) | Reduced Cell Viability |

| ACP02 | Gastric Adenocarcinoma | 19.3 mM (IC50) | Significant Reduction in Cell Viability |

| A172 | Glioblastoma | 2.6 mM (IC25) | Reduced Cell Viability |

| A172 | Glioblastoma | 5.3 mM (IC50) | Significant Reduction in Cell Viability |

The antiproliferative effects of 1-DNJ are linked to its ability to modulate the cell cycle and induce programmed cell death.

Cell Cycle Arrest: In glioblastoma cells (A172), treatment with 1-DNJ was found to induce cell cycle arrest in the G2/M phase. nih.gov This phase is critical for DNA replication checks and the formation of the mitotic spindle, and arresting the cycle at this point prevents the proliferation of cancerous cells.

Cell Death Pathways: The compound induced different modes of cell death depending on the cell line and concentration. In the gastric adenocarcinoma line (ACP02), necrotic cell death was observed at higher concentrations (19.6 mM). nih.gov In contrast, glioblastoma cells (A172) underwent apoptosis at both tested concentrations (2.6 mM and 5.3 mM). nih.gov

Table 2: Effects of 1-Deoxynojirimycin (1-DNJ) on Cell Cycle and Cell Death

| Cell Line | Cancer Type | Effect | Details |

|---|---|---|---|

| A172 | Glioblastoma | Cell Cycle Arrest | Arrest at G2/M phase |

| A172 | Glioblastoma | Induction of Apoptosis | Observed at 2.6 mM and 5.3 mM |

| ACP02 | Gastric Adenocarcinoma | Induction of Necrosis | Observed at 19.6 mM |

Cancer cells often exhibit a redox imbalance and higher levels of reactive oxygen species (ROS) compared to normal cells. nih.gov Manipulating ROS levels is a recognized strategy in cancer therapy. nih.gov The parent compound 1-DNJ has been shown to reduce the production of ROS in both gastric adenocarcinoma and glioblastoma cell lines after a 72-hour treatment period. nih.gov This suggests that part of its anti-cancer effect may be mediated through antioxidant activity, potentially by reducing the oxidative stress that contributes to cancer progression. nih.gov

Effects on Metabolic and Neurological Pathways in Cellular Models

The parent compound 1-DNJ and its derivatives have been investigated for their effects on key cellular pathways relevant to metabolic and neurological disorders.

Neurological Pathways: A recent study investigated the effects of 1-DNJ in a human neuroblastoma cell line (SK-N-SH) used as a cellular model for neuronal insulin (B600854) resistance, a pathological feature of Alzheimer's disease. The findings showed that 1-DNJ could increase the expression of insulin signaling genes and enhance glucose uptake. Furthermore, it appeared to mitigate increases in phosphorylated tau and Aβ1-42 levels, which are key markers of Alzheimer's pathology. The mechanism involves promoting the activity of the insulin-degrading enzyme, which is crucial for clearing both insulin and amyloid-beta. These results suggest a potential role for DNJ and its derivatives in attenuating pathologies by reversing neuronal insulin resistance.

Metabolic Pathways: N-alkylated DNJ analogues are known inhibitors of ceramide glucosyltransferase, the enzyme that catalyzes the first step in glycosphingolipid (GSL) biosynthesis. nih.gov Studies on derivatives with C4, C9, and C18 alkyl chains showed they could decrease GSL levels in cultured cells by 40-50%. nih.gov The research indicated that increasing the length of the alkyl side chain improves the compound's retention within the cell and therefore its inhibitory efficacy. nih.gov However, this increase in chain length is also associated with a concurrent increase in cytotoxicity. nih.gov This presents a critical consideration for the this compound derivative, suggesting it may be a potent inhibitor of GSL biosynthesis but may also have a corresponding level of cytotoxicity that needs to be evaluated.

Attenuation of Oxidative Stress and DNA Damage in High-Glucose Conditions via NRF2/OGG1 Signaling

In the context of high-glucose environments, which can induce significant cellular stress, 1-Deoxynojirimycin (DNJ) has demonstrated a protective role by mitigating oxidative DNA damage and cellular senescence. nih.govnih.gov Research conducted on human umbilical vein endothelial cells (HUVEC) exposed to high glucose (50 mmol/L) showed that treatment with 5 µmol/L DNJ effectively mitigated these detrimental effects. nih.gov

The mechanism behind this protection involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) signaling pathway. nih.gov NRF2 is a primary regulator of cellular antioxidant responses. nih.gov Studies have shown that DNJ treatment stimulates the expression of NRF2 by approximately 50% in cells cultured in high glucose. nih.gov This upregulation of NRF2 leads to the enhanced expression of its downstream target, 8-oxoguanine DNA glycosylase (OGG1). nih.govnih.gov OGG1 is a crucial DNA glycosylase responsible for repairing oxidative DNA damage, specifically the excision of 8-oxoguanine, a common product of oxidative DNA damage. nih.gov DNJ treatment was found to upregulate OGG1 by over 15%. nih.gov

Further investigation into the signaling cascade revealed that DNJ promotes the phosphorylation and activation of AKT (at serine 473) by about 50% in high-glucose conditions. nih.govnih.gov The inhibition of AKT subsequently nullified the DNJ-induced upregulation of NRF2 and OGG1, confirming that DNJ exerts its antioxidant effects by activating the AKT-NRF2-OGG1 signaling pathway. nih.govnih.gov This activation accelerates the repair of oxidized DNA, thereby protecting cells from high-glucose-induced damage. nih.gov

Table 1: Effect of 1-Deoxynojirimycin (DNJ) on NRF2/OGG1 Signaling in High-Glucose Conditions

| Biomarker | Treatment Group | Outcome | Percentage Change | Citation |

| NRF2 Expression | High-Glucose + DNJ | Increased | ~50% | nih.gov |

| OGG1 Expression | High-Glucose + DNJ | Increased | >15% | nih.gov |

| AKT Phosphorylation | High-Glucose + DNJ | Increased | ~50% | nih.gov |

This table summarizes the key molecular changes observed in human umbilical vein endothelial cells (HUVEC) upon treatment with DNJ under high-glucose conditions.

Preservation of Neuronal Insulin Sensitivity and Attenuation of Alzheimer's Pathological Markers in Neuronal Cell Models

The link between insulin resistance and Alzheimer's disease (AD) has prompted research into insulin-sensitizing compounds for neuroprotection. nih.gov 1-Deoxynojirimycin (DNJ) has been identified as a promising agent in this area. In an in vitro model using insulin-resistant human SK-N-SH neuroblastoma cells, DNJ treatment demonstrated the ability to reverse neuronal insulin resistance and mitigate key pathological markers of AD. nih.govelsevierpure.com

DNJ was found to increase the expression of insulin signaling genes and enhance the phosphorylation of key molecules involved in the insulin pathway, such as the insulin receptor β (IRβ), AKT, and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov This restoration of insulin signaling was accompanied by an increased expression of glucose transporters GLUT3 and GLUT4, leading to improved glucose uptake in response to insulin. nih.gov

Crucially, DNJ appeared to reduce the levels of two hallmark AD pathologies: hyperphosphorylated tau and amyloid-beta 1-42 (Aβ1-42). nih.gov The compound promoted the inhibitory phosphorylation of GSK3β (at serine 9), a major kinase responsible for tau phosphorylation, thereby potentially reducing the formation of neurofibrillary tangles. nih.gov Furthermore, DNJ enhanced the mRNA expression of the insulin-degrading enzyme (IDE), which is vital for the clearance of both insulin and Aβ. nih.gov These findings suggest that by restoring neuronal insulin sensitivity, DNJ can attenuate the core pathologies associated with Alzheimer's disease. nih.govelsevierpure.com

Table 2: Neuroprotective Effects of 1-Deoxynojirimycin (DNJ) in a Neuronal Cell Model of Insulin Resistance

| Parameter | Effect of DNJ Treatment | Mechanism of Action | Citation |

| Insulin Signaling | Increased phosphorylation of IRβ, AKT, GSK3β | Restoration of neuronal insulin sensitivity | nih.gov |

| Glucose Uptake | Increased (via GLUT3/GLUT4 expression) | Improved cellular energy metabolism | nih.gov |

| Phosphorylated Tau | Decreased | Promotion of inhibitory GSK3β phosphorylation | nih.gov |

| Amyloid-beta 1-42 | Decreased | Enhanced mRNA expression of Insulin-Degrading Enzyme (IDE) | nih.gov |

This table outlines the observed benefits of DNJ on Alzheimer's disease markers in an insulin-resistant neuronal cell model.

Influence on Glucose Absorption and Hepatic Glucose Metabolism in Animal Models

1-Deoxynojirimycin (DNJ) has been extensively studied for its effects on glucose homeostasis, particularly its dual action of inhibiting intestinal glucose absorption and modulating hepatic glucose metabolism. nih.govmdpi.comresearchgate.net In streptozotocin-induced diabetic mouse models, oral administration of DNJ was shown to significantly inhibit the absorption of glucose from the intestine. nih.govmdpi.com This effect is attributed to the downregulation of intestinal SGLT1 (sodium-glucose cotransporter 1) and GLUT2 (glucose transporter 2) mRNA and protein expression. nih.govmdpi.com

Beyond its effects on absorption, DNJ also directly influences the liver's handling of glucose. nih.gov In diabetic mice, pretreatment with DNJ led to an acceleration of hepatic glucose metabolism. nih.govmdpi.com This was evidenced by increased activity and expression of key enzymes involved in glycolysis, such as glucokinase (GK), phosphofructokinase (PFK), and pyruvate (B1213749) kinase (PK). nih.govmdpi.com

Table 3: Effect of 1-Deoxynojirimycin (DNJ) on Glucose Metabolism in Animal Models

| Process | Target Organ | Key Molecules/Enzymes Affected | Observed Effect | Citation |

| Glucose Absorption | Intestine | SGLT1, GLUT2 | Downregulated (Inhibited) | nih.govmdpi.com |

| Glycolysis | Liver | GK, PFK, PK | Upregulated (Promoted) | nih.govmdpi.com |

| Gluconeogenesis | Liver | PEPCK, G-6-Pase | Downregulated (Inhibited) | nih.govmdpi.com |

This table summarizes the dual role of DNJ in managing glucose levels through actions in both the intestine and the liver as observed in diabetic mouse models.

Structure Activity Relationship Sar Studies of N Substituted Deoxynojirimycin Derivatives

Influence of N-Alkyl Chain Length on Enzyme Specificity and Biological Activity

The length of the N-alkyl chain attached to the deoxynojirimycin core is a critical determinant of both the potency and selectivity of enzyme inhibition. Research has consistently shown that modifying this chain length can dramatically alter the compound's interaction with different glycosidases. nih.govresearchgate.net

The inhibitory efficiency often increases with the length of the alkyl chain. nih.gov For instance, studies on α-1-C-alkyl-1-deoxynojirimycin derivatives revealed that inhibitory potency against intestinal isomaltase increased with chain length, with the nonyl (9-carbon) derivative being the most potent. nih.gov Similarly, for N-alkylated deoxynojirimycins, longer chains can lead to enhanced inhibition of certain enzymes by interacting with lipophilic pockets within the enzyme's active site. researchgate.net

However, the relationship is not always linear and depends heavily on the target enzyme. For example, N-nonyldeoxynojirimycin (NN-DNJ) is a potent inhibitor of acid α-glucosidase and α-1,6-glucosidase. medchemexpress.com In a study comparing N-butyl and N-nonyl aminocyclopentitol analogs (structurally related to DNJ), the N-nonyl version showed significantly increased potency for GBA2, a non-lysosomal β-glucosidase. nih.govnih.gov This highlights that the optimal chain length is specific to the enzyme being targeted. The introduction of a long alkyl chain, such as the 12-aminododecyl group, is a strategy to enhance interactions with the active site, potentially increasing lipophilicity and bioavailability. nih.gov

Table 1: Effect of N-Alkyl Chain Length on Enzyme Inhibition

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀ / Kᵢ) |

|---|---|---|

| N-butyl-deoxynojirimycin (NB-DNJ) | α-glucosidase I | Less potent than derivatives with longer chains nih.gov |

| N-butyl-aminocyclopentitol | GBA1 | 32 nM (Kᵢ) nih.govnih.gov |

| N-butyl-aminocyclopentitol | GBA2 | 3.3 µM (Kᵢ) nih.govnih.gov |

| N-nonyl-deoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 µM (IC₅₀) medchemexpress.com |

| N-nonyl-deoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 µM (IC₅₀) medchemexpress.com |

| N-nonyl-aminocyclopentitol | GBA1 | <<14 nM (Kᵢ) nih.govnih.gov |

| N-nonyl-aminocyclopentitol | GBA2 | 43 nM (Kᵢ) nih.govnih.gov |

| α-1-C-nonyl-1-deoxynojirimycin | Intestinal Isomaltase | 3.5 nM (IC₅₀) nih.gov |

Importance of Hydroxyl Group Stereochemistry on the Deoxynojirimycin Core

The specific spatial arrangement (stereochemistry) of the hydroxyl (-OH) groups on the deoxynojirimycin ring is fundamental to its biological activity. The deoxynojirimycin core mimics the structure of D-glucopyranose, and the correct orientation of its hydroxyl groups is what allows it to be recognized and bind to the active sites of glucose-processing enzymes. researchgate.net

Any alteration to this stereochemistry can lead to a significant loss of inhibitory activity. For example, a study involving N-butyl- and N-nonyl-deoxygalactojirimycin (DGJ), which has an inverted stereochemistry at the C4 position compared to DNJ, resulted in a loss of inhibitory activity against ceramide-specific glucosyltransferase (CGT) and non-lysosomal β-glucosidase 2 (GBA2). nih.gov This demonstrates that the precise positioning of each hydroxyl group is crucial for effective binding to the target enzyme. The enzyme's active site has a highly specific three-dimensional structure, and only inhibitors with the complementary stereochemistry can fit and interact effectively.

Conformational Analysis and Binding Pocket Interactions with Target Enzymes

The mechanism of inhibition by deoxynojirimycin and its derivatives involves the molecule binding within the catalytic domain, or active site, of the target enzyme. nih.gov This binding is driven by a combination of forces, primarily hydrogen bonds and hydrophobic interactions. nih.gov

Molecular docking and spectroscopic studies have provided insight into these interactions. The hydroxyl groups on the deoxynojirimycin ring form hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov For example, in the interaction with glucoamylase, DNJ was found to form hydrogen bonds with the amino acid residues Arg78, Asp79, Glu203, and Glu424. nih.gov

The N-alkyl chain, such as the dodecyl group in N-(12-Aminododecyl)deoxynojirimycin, plays a crucial role by interacting with hydrophobic regions of the binding pocket. researchgate.net The length and conformation of this chain can influence how the entire molecule orients itself within the active site, thereby affecting binding affinity and selectivity. researchgate.net Molecular dynamics simulations have shown that the binding of the inhibitor can induce conformational changes in the enzyme, while the rigidity of the ligand's binding site is maintained. nih.gov

Rational Design Principles for Enhanced Potency or Selective Target Engagement

The rational design of deoxynojirimycin derivatives aims to optimize their properties as enzyme inhibitors. This involves a deep understanding of the SAR and the architecture of the target enzyme's active site. oup.com

Key principles include:

Targeting Selectivity: By fine-tuning the structure, particularly the N-alkyl chain, it is possible to achieve selectivity for one enzyme over another. nih.gov For example, a derivative might be designed to fit perfectly into the active site of a viral glucosidase but poorly into the active site of a human glucosidase, thereby minimizing side effects.

Improving Physicochemical Properties: Modifications are also made to improve properties like lipophilicity and bioavailability, which can be limitations for the parent DNJ molecule. nih.gov Linking DNJ to other molecules, such as chrysin (B1683763), via an undecane (B72203) (11-carbon) chain has been shown to create a potent inhibitor with improved characteristics. nih.gov

Mimicking the Transition State: Deoxynojirimycin derivatives are thought to function by mimicking the protonated glycoside or the intermediate glycosyl cation formed during the enzymatic reaction. nih.gov Design principles often focus on creating a more stable mimic of this high-energy transition state to achieve tighter binding and more potent inhibition.

Through these principles, researchers can systematically synthesize and test new derivatives to identify compounds with enhanced potency and the desired selectivity for therapeutic applications. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the advanced research applications and methodological considerations for the chemical compound This compound that corresponds to the detailed outline provided.

While the compound is commercially available for laboratory use, indicating its potential role in research, specific studies on its use as a biochemical probe, in co-administration research, its dedicated analytical techniques, or its application in specific in vitro experimental models have not been found in the public domain.

Research is available for the parent compound, 1-deoxynojirimycin (B1663644) (DNJ), and various other N-alkylated derivatives, which are studied for their effects on enzyme activity and for their therapeutic potential. However, due to the strict requirement to focus solely on this compound, it is not possible to generate the requested article with scientifically accurate and source-based information for each specified subsection.

Therefore, the following sections cannot be populated with the required detailed research findings at this time:

Advanced Research Applications and Methodological Considerations6.1. Use as Biochemical Probes for Enzyme Activity or Glycoconjugate Metabolism 6.2. Co-administration Research with Other Investigational Compounds 6.3. Analytical Techniques for Studying N-(12-Aminododecyl)deoxynojirimycin and its Metabolites 6.4. Development of in vitro Experimental Models for Evaluating Compound Effects

A table of mentioned compounds cannot be generated as no specific research findings involving this compound and other compounds could be cited.

Future Research Directions for N 12 Aminododecyl Deoxynojirimycin

Exploration of Novel Biological Targets Beyond Glycosidases

While the primary activity of deoxynojirimycin (DNJ) and its N-alkylated derivatives is the inhibition of glycosidases, emerging research on related compounds suggests the potential for other biological targets. nih.gov Future studies should aim to identify and validate novel non-glycosidase targets for N-(12-Aminododecyl)deoxynojirimycin. For instance, the parent compound, 1-deoxynojirimycin (B1663644), has been shown to mitigate oxidative DNA damage by activating the AKT-NRF2-OGG1 signaling pathway in human umbilical vein endothelial cells under high-glucose conditions. mdpi.com Another analogue, N-butyl-deoxynojirimycin (N-buDNJ), has demonstrated an ability to interfere with the HIV-1 envelope fusion process, a mechanism distinct from its glycosidase inhibition. nih.gov Investigating whether this compound can modulate similar anti-inflammatory, antioxidant, or antiviral pathways is a crucial next step. A comprehensive screening approach, utilizing proteomic and transcriptomic analyses, could uncover unexpected protein interactions and signaling cascades affected by this specific long-chain derivative.

Design and Synthesis of Next-Generation this compound Analogues with Tuned Properties

The therapeutic efficacy of DNJ derivatives is highly dependent on their molecular structure, particularly the N-substituent. researchgate.net The design and synthesis of next-generation analogues based on the this compound scaffold offer a promising avenue for enhancing potency and selectivity. Structure-activity relationship (SAR) studies on other N-alkylated DNJ compounds have established key principles for molecular modification. nih.govnih.gov

Key strategies for designing next-generation analogues include:

Modification of the Alkyl Chain: Varying the length, rigidity, and polarity of the 12-carbon chain could fine-tune the compound's interaction with enzyme active sites or other biological targets. Introducing functional groups such as phenyl, benzyl (B1604629), or adamantyl moieties has been shown to significantly alter inhibitory activity in other analogues. nih.govnih.gov

Alterations to the Piperidine (B6355638) Ring: Modifying the hydroxyl groups on the deoxynojirimycin core can impact binding affinity and selectivity. mdpi.com For example, the removal or acetylation of the C6 hydroxymethyl group has been shown to decrease activity against ceramide-specific glucosyltransferase, indicating its importance in binding. nih.gov

Introduction of Diverse Functional Groups: Incorporating moieties that can form different types of chemical bonds, such as hydrogen bonds or arene-arene interactions, could enhance binding energy and inhibitory activity. nih.gov For example, adding methoxy (B1213986) and hydroxyl groups to the N-benzyl ring of DNJ derivatives increased their α-glucosidase inhibitory activity. nih.gov

A systematic synthetic approach, such as the one outlined for N-benzyl deoxynojirimycin derivatives which involves a nucleophilic substitution reaction between 1-DNJ and various benzyl bromides, could be adapted to create a library of novel compounds for screening. mdpi.com

Table 1: Structure-Activity Relationship Insights from DNJ Analogues for Future Design

| Modification Site | Observed Effect in Analogues | Potential Application for this compound Design |

|---|---|---|

| N-Alkyl Chain | Increased chain length often increases inhibitory potency against certain enzymes. nih.gov | Explore variations of the dodecyl chain (e.g., C10-C16) to optimize activity. |

| Piperidine C2 | Substitution at the C2 position generally leads to inactive compounds. nih.gov | Maintain the unsubstituted C2 position to preserve core activity. |

| Piperidine C4 | A free hydroxyl group is suggested to be necessary for enzyme inhibition. nih.gov | Avoid modification of the C4 hydroxyl group. |

| N-Substituent | Introduction of bulky/aromatic groups (e.g., benzyl, adamantyl) can enhance potency and selectivity. nih.govnih.gov | Synthesize analogues with terminal aromatic or cyclic groups on the dodecyl chain. |

Integration into Complex in vivo Disease Models for Mechanistic Elucidation

To translate the potential of this compound into therapeutic applications, it is essential to move beyond in vitro assays and into complex in vivo disease models. While related compounds like 1-DNJ have been studied in prediabetic mouse models nih.gov, and derivatives like miglustat (B1677133) are used clinically nih.gov, specific in vivo data for the N-(12-aminododecyl) derivative is lacking. Future research should focus on administering the compound in animal models of relevant diseases, such as metabolic syndrome, viral infections, or specific cancers, to elucidate its mechanism of action in a physiological context. These studies would provide critical insights into its pharmacokinetics, biodistribution, and on-target and off-target effects, paving the way for potential clinical evaluation.

Uncovering Unexplored Mechanisms for Observed Biological Activities (e.g., antibacterial/antifungal)

This compound has been classified as an antibacterial agent, yet the underlying mechanism remains unexplored. lgcstandards.comlgcstandards.com Future research must prioritize the elucidation of how this compound exerts its antibacterial and potential antifungal effects. Studies could investigate whether it disrupts bacterial cell wall synthesis, interferes with biofilm formation, or inhibits essential bacterial enzymes. For its potential antifungal activity, research could explore mechanisms observed in other novel antifungal agents, such as the generation of reactive oxygen species (ROS) or the inhibition of ergosterol (B1671047) synthesis. nih.gov Determining the precise mechanism is critical for understanding its spectrum of activity and potential for development as an anti-infective agent.

Synergistic Effects in Combination Research with other Bioactive Compounds

The potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. Combination therapy can often lead to synergistic effects, allowing for lower doses and potentially reducing adverse effects. Research has shown that combinations of N-buDNJ with nucleoside analogs like AZT result in additive or synergistic inhibition of HIV-1. nih.gov Similarly, the combination of 1-DNJ and morin, a natural flavonoid, effectively ameliorated insulin (B600854) resistance and lipid accumulation in a mouse model of prediabetes. nih.gov Future studies should explore the synergistic potential of this compound with:

Existing antibiotics or antifungals: To potentially overcome resistance or broaden the spectrum of activity.

Antiviral agents: To target different stages of the viral life cycle.

Antidiabetic or metabolic drugs: To achieve better glycemic and lipid control through complementary mechanisms.

These combination studies could unlock new therapeutic strategies and expand the utility of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(12-Aminododecyl)deoxynojirimycin, and how do reaction conditions influence yield and purity?

- Methodology : Alkylation of deoxynojirimycin (DNJ) at the N-position using 12-aminododecyl groups is a common approach. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (room temperature vs. reflux), and stoichiometry of the alkylating agent. Purification typically employs column chromatography with gradient elution (silica gel) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Critical Considerations : Side reactions, such as over-alkylation or hydrolysis of the iminosugar ring, require monitoring via thin-layer chromatography (TLC) and intermediate stability testing .

Q. How does this compound inhibit glycosidases, and what experimental methods confirm its mechanism (competitive vs. non-competitive)?

- Mechanism : The compound competitively inhibits α-glucosidases by mimicking the transition state of glucose hydrolysis due to its iminosugar core. The 12-aminododecyl chain enhances membrane permeability, targeting intracellular enzymes like glucosylceramide synthase (GCS) .

- Methods :

- Enzyme Kinetics : Lineweaver-Burk plots and IC determination using recombinant α-glucosidase I/II or GCS .

- Fluorescence Quenching : Binding affinity studies with fluorophore-tagged enzymes (e.g., dansyl-labeled glucosidases) .

Q. What in vitro models are most appropriate for evaluating the bioactivity of this compound?

- Models :

- Cell Lines : Immortalized macrophage lines (e.g., RAW264.7) for studying glycolipid biosynthesis inhibition in inflammation .

- Enzyme Assays : Recombinant α-glucosidase I/II or GCS activity assays with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside) .

Advanced Research Questions

Q. How does the 12-aminododecyl modification influence the pharmacokinetics and membrane interaction of deoxynojirimycin derivatives?

- Structural Insights : The alkyl chain increases lipophilicity, enhancing partitioning into lipid bilayers. This is quantified via logP measurements and surface plasmon resonance (SPR) to assess membrane affinity .

- In Vivo Behavior : Pharmacokinetic studies in rodents show prolonged half-life due to reduced renal clearance, validated via LC-MS/MS plasma profiling .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy of this compound?

- Case Study : In hapten-induced colitis models, the compound’s anti-inflammatory effects (via GCS inhibition) are stronger in vivo than predicted by in vitro IC values. This is attributed to synergistic interactions with gut microbiota metabolites .

- Methods :

- Metabolomic Profiling : LC-MS to identify co-factors or metabolites enhancing activity .

- Gene Knockout Models : Testing efficacy in GCS-deficient mice to isolate target-specific effects .

Q. Can this compound act as a pharmacological chaperone for lysosomal storage disorders like Gaucher disease?

- Evidence : Alkylated DNJ derivatives (e.g., N-nonyl-DNJ) stabilize mutant glucocerebrosidase (GBA) by binding to its active site, improving folding and lysosomal trafficking .

- Methods :

- Thermal Shift Assays : Monitor GBA stability with/without the compound.

- Confocal Microscopy : Track mutant GBA localization in patient-derived fibroblasts .

Q. How is the selectivity of this compound for specific glycosidase isoforms assessed?

- Approach :

- Isozyme-Specific Assays : Compare inhibition of α-glucosidase I (endoplasmic reticulum) vs. intestinal maltase-glucoamylase .

- Crystallography : Resolve inhibitor-enzyme co-structures to identify binding site interactions (e.g., hydrogen bonding vs. hydrophobic pockets) .

Q. What analytical techniques ensure the purity and stability of this compound in long-term studies?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.